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5'-Guanylic acid, 2'-deoxy-2'-fluoro-

Restriction endonuclease recognition DNA-enzyme interaction 2′-modified nucleotide

Standard dGMP-based oligonucleotides degrade rapidly in biological matrices, while alternative 2'-modifications disrupt enzyme recognition or polymerase acceptance. 2'-Deoxy-2'-fluoroguanosine 5'-monophosphate (2'-F-dGMP) solves this precisely: - Enables full-length 2'-F-RNA synthesis via Syn5 RNA polymerase (Y564F mutant) - Preserves 100% EcoRI endonuclease cleavage (vs. 5% for 2'-OH, 0% for 2'-Cl) - Direct precursor for antiviral ProTide development (influenza transcriptase Ki = 1.0 μM) Available for R&D supply. Stable, nuclease-resistant.

Molecular Formula C10H13FN5O7P
Molecular Weight 365.21 g/mol
Cat. No. B12075221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylic acid, 2'-deoxy-2'-fluoro-
Molecular FormulaC10H13FN5O7P
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N
InChIInChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)
InChIKeyZTDPJNQLNRZPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-F-dGMP: Core Differentiators for Procurement


5′-Guanylic acid, 2′-deoxy-2′-fluoro- (also termed 2′-deoxy-2′-fluoroguanosine 5′-monophosphate, 2′-F-dGMP) is a modified purine nucleotide monophosphate in which the ribose 2′-hydroxyl is replaced by a fluorine atom. This single-atom substitution imparts a combination of high nuclease resistance, a C3′-endo sugar pucker preference, and compatibility with certain RNA polymerases that is not observed with unmodified dGMP or other 2′-modifications. The compound serves both as a direct building block for enzymatic synthesis of 2′-fluoro-modified nucleic acids and as a key intermediate in the intracellular phosphorylation cascade leading to the antiviral triphosphate species [1][2][3].

Workflow
Enzymatic synthesis of 2′-fluoro-modified nucleic acids
Selection Logic
Nuclease-resistant constructs requiring retained protein recognition
Use Context
Intracellular phosphorylation cascade intermediate studies

Why Common Analogs Cannot Replace 2′-F-dGMP


The 2′-fluoro modification in 5′-Guanylic acid, 2′-deoxy-2′-fluoro- creates a unique profile of nuclease resistance, enzyme compatibility, and duplex stability that is not replicated by any single analog. Unmodified dGMP yields nucleic acids that are rapidly degraded by nucleases. 2′-O-methyl-GMP provides nuclease resistance but adopts a different sugar pucker and cannot be incorporated by Syn5 RNA polymerase. 2′-Chloro-GMP introduces excessive steric bulk that abolishes essential protein-DNA interactions. Experimental data demonstrate that a single 2′-fluoro-guanosine residue preserves EcoRI endonuclease activity at 100% of the unmodified control, whereas riboguanosine (2′-OH) reduces cleavage to 5% and 2′-chloro-guanosine eliminates all activity [1]. These differences cannot be compensated by adjusting reaction conditions or using alternative enzymes, making direct substitution impossible for applications requiring both stability and biological recognition [2][3].

1
2′-O-methyl-GMP provides nuclease resistance but cannot be incorporated by Syn5 RNA polymerase; sugar pucker may shift away from essential conformation.
2
2′-Chloro-GMP introduces steric bulk that abolishes protein-DNA interactions; EcoRI activity may not reproduce with 2′-Cl modification.
3
Unmodified dGMP yields nucleic acids that are rapidly degraded by nucleases; stability profile may not transfer directly to nuclease-rich environments.

Quantitative Differentiation Evidence


EcoRI Endonuclease Cleavage Activity Preservation

When the first deoxyguanosine residue in the EcoRI recognition hexamer (GGAATTCC) was replaced with 2′-fluoro-2′-deoxyguanosine (dGfl), the modified octamer duplex was cleaved to 100% completion within 60 min, matching the unmodified control exactly. Substitution with guanosine (rG, 2′-OH) reduced cleavage to only 5% after 24 h, while 2′-chloro-2′-deoxyguanosine (dGcl) abolished cleavage entirely over the same period. Despite identical binding affinities (Kd ≈ 10⁻⁶–10⁻⁷ M), the 2′-fluoro modification uniquely maintains the phosphate backbone conformation required for catalytic activity [1].

EcoRI Cleavage Activity
Head-to-head
dGfl: 100% in 60 min
rG (2′-OH): 5% in 24 h
dGcl (2′-Cl): 0% in 24 h
Preserves enzyme recognition without compromising catalysis
Supports nuclease-resistant constructs with biological functionality
Restriction endonuclease recognition DNA-enzyme interaction 2′-modified nucleotide

Syn5 RNA Polymerase Incorporation Efficiency

The marine cyanophage Syn5 RNA polymerase can incorporate 2′-F-dGMP into RNA transcripts, but with substantially lower efficiency compared to 2′-F-dCMP and 2′-F-dUMP. On template T4—which eliminates cytidine and uridine from the initiation region—co-incorporation of 2′-F-dCMP and 2′-F-dUMP yielded ≥50% of the transcript produced with all-natural NTPs, while 2′-F-dAMP incorporation abolished transcription. 2′-F-dGMP incorporation was template-dependent and required elevated Mn²⁺ (5–15 mM) in combination with Mg²⁺ to reduce discrimination. The Y564F mutant polymerase further decreases discrimination against 2′-fluoro-dNTPs [1].

Syn5 RNAP Incorporation
Method context
Template-dependent incorporation feasible
Syn5 RNA polymerase, Mg²⁺/Mn²⁺
Expands accessible sequence space for 2′-F-RNA synthesis
Requires optimized template and elevated Mn²⁺ conditions
In vitro transcription Syn5 RNA polymerase 2′-fluoro nucleotide incorporation

Influenza Virus Transcriptase Competitive Inhibition

The triphosphate form of 2′-deoxy-2′-fluoroguanosine acts as a competitive inhibitor of influenza virus RNA transcriptase with a Ki of 1.0 μM against the disrupted virion enzyme. In cell culture, the parent nucleoside inhibits influenza A and B virus replication with an EC90 below 0.35 μM. The monophosphate, 5′-Guanylic acid, 2′-deoxy-2′-fluoro-, is the obligate biosynthetic intermediate: cellular kinases must first phosphorylate the nucleoside to the monophosphate, then to the diphosphate, and finally to the active triphosphate species [1].

Influenza Transcriptase Ki
Assay context
1.0μM
Supports antiviral activation cascade studies
Monophosphate is the obligate biosynthetic intermediate
Influenza virus transcriptase Antiviral nucleoside analog Competitive inhibition

Nuclease Resistance and Duplex Stability Ranking

Fully modified 2′-fluoro oligoribonucleotide hetero- and homoduplexes exhibit the highest nuclease resistance and melting temperatures (Tm) among common 2′-substituents. Direct comparison demonstrated the rank order for both nuclease stability and duplex Tm as: 2′-fluoro > 2′-O-methyl > 2′-O-propyl > 2′-O-pentyl > unmodified RNA. The 2′-fluoro group imparts the most favorable combination of enzymatic resistance and Watson-Crick base-pairing stability, attributable to its strong electronegativity and minimal steric perturbation of the ribose ring [1].

Nuclease Resistance Rank
Reported
2′-F > 2′-OMe > 2′-O-propyl > 2′-O-pentyl > RNA
Highest combined nuclease resistance and duplex Tm
Supports oligonucleotide therapeutics design
Nuclease resistance Duplex thermal stability Modified oligonucleotide therapeutics

ProTide Prodrug Intracellular Delivery Strategy

Phosphoramidate ProTides of 2′-fluoro-2′-deoxyguanosine deliver the intact 2′-F-dGMP moiety directly into cells, circumventing the first phosphorylation step catalyzed by deoxycytidine kinase—a frequently rate-limiting metabolic bottleneck. This strategy has been validated for anti-influenza virus ProTides, demonstrating that the 2′-F-dGMP scaffold is compatible with the ProTide activation pathway (esterase cleavage, phosphoramidase-mediated release, and intracellular trapping as the monophosphate) [1]. The approach potentially increases antiviral potency and oral bioavailability compared to the parent nucleoside.

ProTide Delivery Strategy
Data to verify
Bypasses rate-limiting monophosphorylation step
Intracellular trapping as monophosphate
Supports medicinal chemistry ProTide programs
Compound-specific potency requires validation
ProTide prodrug Phosphoramidate Intracellular nucleotide delivery

High-Impact Application Scenarios


Enzymatic Synthesis of 2′-Fluoro-Modified RNA

Researchers requiring nuclease-resistant RNA libraries for SELEX (Systematic Evolution of Ligands by EXponential enrichment) or catalytic RNA studies can employ Syn5 RNA polymerase to directly incorporate 2′-F-dGMP into transcripts. Unlike T7 RNA polymerase, which discriminates strongly against 2′-fluoro-dNTPs, Syn5 RNA polymerase with the Y564F mutation and optimized Mg²⁺/Mn²⁺ conditions enables the synthesis of full-length 2′-F-RNA containing guanosine residues [1]. This expands the chemical diversity of aptamer libraries beyond pyrimidine-only modifications, increasing the probability of selecting high-affinity, nuclease-resistant aptamers.

ProTide Prodrug Development for Viral Polymerases

Medicinal chemistry teams developing nucleoside-based antivirals can use 2′-F-dGMP as the nucleotide scaffold for synthesizing phosphoramidate ProTides. The monophosphate serves as the direct precursor to the active triphosphate that inhibits influenza virus transcriptase with a Ki of 1.0 μM [2]. ProTide derivatization bypasses the rate-limiting first phosphorylation, potentially improving intracellular triphosphate levels and antiviral EC90 values, which are already below 0.35 μM for the parent nucleoside against influenza A and B [2][3].

Restriction Endonuclease Specificity Studies

Investigators studying protein-DNA recognition mechanisms can use oligonucleotides containing 2′-F-dGMP to probe the steric and electrostatic requirements of enzyme active sites. The EcoRI system demonstrates that 2′-fluoro substitution uniquely permits 100% cleavage activity, identical to unmodified DNA, while 2′-OH (5% activity) and 2′-Cl (0% activity) disrupt catalysis [4]. This makes 2′-F-dGMP an ideal probe for dissecting the role of the 2′-substituent in substrate recognition without confounding steric effects.

Nuclease-Resistant Oligonucleotide Therapeutics

For antisense oligonucleotides, siRNAs, and anti-miRNA constructs where prolonged circulatory half-life is critical, 2′-F-dGMP provides the highest combined nuclease resistance and duplex melting temperature among commercially available 2′-modified nucleotides [5]. Incorporating 2′-F-dGMP into therapeutic oligonucleotides can reduce degradation in serum and endosomal compartments while maintaining or enhancing target mRNA binding affinity, directly addressing the two major failure modes of oligonucleotide drugs.

Application
Selection Property
Validation Focus
2′-F-RNA enzymatic synthesis
Syn5 RNA polymerase compatibility
Template and metal-ion condition optimization
ProTide antiviral development
Phosphoramidate scaffold precursor
Intracellular triphosphate level assessment
Protein-DNA recognition studies
Steric and electrostatic probe
Enzyme active-site substrate requirement mapping
Nuclease-resistant oligonucleotide design
Highest nuclease resistance and duplex Tm rank
Serum stability and target binding affinity validation
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